molecular formula C17H17ClN2O2S2 B11495546 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11495546
M. Wt: 380.9 g/mol
InChI Key: YALMFZZGGPAVBZ-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with a thiophene moiety and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach is the initial formation of the pyrrole ring, followed by the introduction of the thiophene moiety and the chlorobenzenesulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share structural similarities with the thiophene moiety.

    Pyrrole derivatives: Compounds like 1-methylpyrrole and 2,5-dimethylpyrrole share the pyrrole ring structure.

    Chlorobenzenesulfonyl derivatives: Compounds like 4-chlorobenzenesulfonamide and 4-chlorobenzenesulfonyl chloride share the chlorobenzenesulfonyl group.

Uniqueness

What sets 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a wide range of chemical and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17ClN2O2S2

Molecular Weight

380.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C17H17ClN2O2S2/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h3-9H,10,19H2,1-2H3

InChI Key

YALMFZZGGPAVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=CS3)C

Origin of Product

United States

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